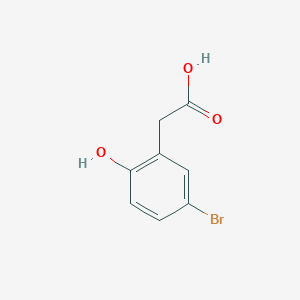

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGHTMGJWQZJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622479 | |

| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38692-72-7 | |

| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid

Introduction

2-(5-Bromo-2-hydroxyphenyl)acetic acid (CAS No. 38692-72-7) is a valuable substituted phenylacetic acid derivative.[1][2][3][4][5] Its structural framework, featuring a hydroxyl group, a carboxylic acid, and a bromine atom on the aromatic ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The molecule serves as a key building block for the synthesis of various heterocyclic compounds, including benzofurans, which are known to possess a wide range of biological activities.[6] This guide provides an in-depth exploration of the most reliable and scientifically sound methods for its synthesis, tailored for researchers and professionals in organic synthesis and drug discovery. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, ensuring both reproducibility and a deeper understanding of the synthetic process.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. By disconnecting key bonds in the target molecule, we can identify readily available starting materials and formulate practical synthetic strategies. The primary disconnections focus on the formation of the C-Br bond and the introduction or deprotection of the phenolic hydroxyl group.

References

- 1. 38692-72-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. 38692-72-7 | MFCD16620636 | this compound [aaronchem.com]

- 3. 5-Bromo-2-hydroxyphenylacetic acid | 38692-72-7 [chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. researchgate.net [researchgate.net]

"2-(5-Bromo-2-hydroxyphenyl)acetic acid chemical properties"

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, spectroscopic characteristics, plausible synthetic routes, and reactivity profile. The information presented is grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Chemical and Physical Properties

This compound belongs to the class of substituted phenylacetic acids. Its structure incorporates three key functional groups that dictate its chemical behavior: a carboxylic acid moiety, a phenolic hydroxyl group, and a bromine atom on the aromatic ring. These features make it a versatile building block in organic synthesis.

The fundamental properties of this compound, alongside its related isomers for comparative context, are summarized below. Data is compiled from chemical databases and supplier information.[1][2][3]

| Property | This compound | 2-(4-Bromo-2-hydroxyphenyl)acetic acid[2] | 2-(2-Bromo-4-hydroxyphenyl)acetic acid[4][5] |

| CAS Number | 38692-72-7[3] | 1261497-72-6[2][6] | 88491-44-5[4] |

| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol | 231.04 g/mol [2] | 231.05 g/mol [4] |

| IUPAC Name | This compound | 2-(4-bromo-2-hydroxyphenyl)acetic acid[2] | 2-(2-bromo-4-hydroxyphenyl)acetic acid |

| Appearance | Expected to be a solid | Solid | Solid[5] |

| Melting Point | No data available | No data available | 172-174 °C[4] |

| Boiling Point | No data available | No data available | 394.6 °C (predicted)[5] |

| InChI Key | GIJMGBHHZPLOHP-UHFFFAOYSA-N (Isomer) | GIJMGBHHZPLOHP-UHFFFAOYSA-N[2] | DYIKUAMKHXANMT-UHFFFAOYSA-N[4][5] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra for this exact isomer are not publicly available, a detailed prediction based on fundamental principles and data from analogous structures provides a reliable analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.8-7.5 ppm) : Three protons on the phenyl ring will appear as distinct signals. The proton ortho to the hydroxyl group (C6-H) is expected to be the most upfield due to the -OH group's electron-donating effect. The proton between the bromo and carboxyl groups (C4-H) and the proton ortho to the bromo group (C6-H) will be further downfield. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (δ ~3.5 ppm) : The two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid will appear as a singlet.

-

Acidic Protons (δ >10 ppm) : The carboxylic acid proton (-COOH) and the phenolic proton (-OH) will appear as broad singlets at the downfield end of the spectrum. Their exact chemical shifts are highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon (δ ~170-175 ppm) : The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ ~110-155 ppm) : Six signals are expected. The carbon bearing the hydroxyl group (C2) will be significantly downfield (~155 ppm), while the carbon with the bromine atom (C5) will be upfield relative to an unsubstituted carbon (~110-115 ppm).

-

Methylene Carbon (δ ~40 ppm) : The -CH₂- carbon will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the compound's functional groups.

-

O–H Stretching : A very broad and strong absorption band is predicted from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.[7][8] Superimposed on this may be a sharper, less broad peak around 3200-3600 cm⁻¹ from the phenolic O-H group.[7]

-

C=O Stretching : A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7][9]

-

C–O Stretching : Absorptions corresponding to the C-O stretching of the carboxylic acid and the phenol will appear in the fingerprint region, typically between 1210-1320 cm⁻¹.[8]

-

Aromatic C=C Stretching : Medium to weak bands will appear in the 1450-1600 cm⁻¹ region, indicative of the carbon-carbon stretching vibrations within the aromatic ring.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode would be a highly effective technique for analyzing this molecule.

-

Molecular Ion Peak : The primary observation would be the deprotonated molecule [M-H]⁻. Given the molecular weight of 231.04 g/mol , this would appear at m/z ~230.

-

Isotopic Pattern : A crucial diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2).

-

Fragmentation : A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylate anion, leading to a significant fragment ion.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific documented synthesis for this compound is not readily found in foundational literature, a chemically sound pathway can be proposed starting from the commercially available 4-bromophenol. This multi-step synthesis leverages well-established organic reactions.

Causality Behind Experimental Choices: The chosen pathway begins with 4-bromophenol due to its availability and the correct positioning of the bromine atom relative to the hydroxyl group. The Duff reaction is selected for its reliability in ortho-formylating phenols. Subsequent steps are standard transformations to build the acetic acid side chain, chosen for their high yields and predictable outcomes.

Step-by-Step Protocol:

-

Ortho-Formylation (Duff Reaction) :

-

To a solution of 4-bromophenol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (HMTA, ~1.5 equivalents) portion-wise while maintaining the temperature below 20°C.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Hydrolyze the resulting iminium intermediate by adding aqueous HCl and heating the mixture.

-

Extract the product, 5-bromo-2-hydroxybenzaldehyde, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

-

Reduction to Benzyl Alcohol :

-

Dissolve the 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise.

-

Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

-

Quench the reaction by carefully adding dilute HCl until the solution is acidic.

-

Extract the product, (5-bromo-2-hydroxyphenyl)methanol, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

-

-

Conversion to Benzyl Chloride :

-

Dissolve the (5-bromo-2-hydroxyphenyl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C and add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for several hours.

-

Carefully remove the solvent and excess thionyl chloride under vacuum to yield the crude 2-(chloromethyl)-4-bromophenol. This intermediate is often used immediately in the next step without extensive purification due to its potential lachrymatory nature.

-

-

Cyanation and Hydrolysis to Carboxylic Acid :

-

Dissolve the crude 2-(chloromethyl)-4-bromophenol in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (NaCN, ~1.5 equivalents) and stir the mixture at an elevated temperature (e.g., 50-70°C).

-

After the formation of the benzyl cyanide intermediate is complete (monitored by TLC), add a strong aqueous base (e.g., NaOH solution) or acid (e.g., H₂SO₄ solution).

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2.

-

The final product, this compound, will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

-

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The molecule's reactivity is governed by its three principal functional groups.

-

Carboxylic Acid : This group can undergo standard transformations such as:

-

Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

-

Amide Formation : Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine to yield an amide.

-

Reduction : Can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-hydroxyphenyl)ethanol, using strong reducing agents like LiAlH₄.

-

-

Phenolic Hydroxyl Group : The acidic nature of the phenol allows it to be deprotonated by a base. The resulting phenoxide is a potent nucleophile.

-

Etherification (Williamson Synthesis) : Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) to form an ether.

-

Esterification : Can be acylated with an acid chloride or anhydride to form a phenyl ester.

-

-

Aromatic C-Br Bond : The carbon-bromine bond is a key site for carbon-carbon bond formation via organometallic cross-coupling reactions.

-

Suzuki Coupling : Reaction with a boronic acid in the presence of a palladium catalyst to form a biaryl compound.

-

Heck Coupling : Palladium-catalyzed reaction with an alkene.

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with an amine to form an aniline derivative.

-

Caption: Key reaction pathways based on the compound's functional groups.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other brominated phenylacetic acids and hydroxyphenylacetic acids, can be used to infer its hazard profile.[10][11]

-

Potential Hazards :

-

Handling :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10]

-

Avoid generating dust. Wash hands thoroughly after handling.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Potential Applications

Substituted phenylacetic acids are valuable intermediates in several fields of chemical research and development.

-

Pharmaceutical Synthesis : The structural motif is present in various biologically active molecules. This compound could serve as a starting material or key intermediate for the synthesis of novel therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) or other targeted therapies.

-

Agrochemicals : Phenylacetic acid derivatives are used in the development of herbicides and plant growth regulators.

-

Materials Science : The functional groups allow for its incorporation into polymers or other advanced materials where specific electronic or physical properties are desired.

Conclusion

This compound is a multifunctional chemical compound with significant potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic acid, phenolic hydroxyl, and aryl bromide moieties. A clear understanding of its spectroscopic characteristics, reactivity, and a plausible synthetic strategy, as outlined in this guide, provides a solid foundation for its effective use in research and development applications. Proper safety protocols, inferred from related structures, must be strictly followed during its handling and use.

References

- 1. 2-(5-Bromo-2-methylphenyl)acetic acid | C9H9BrO2 | CID 51063743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-(2-bromo-4-hydroxyphenyl)acetic acid | 88491-44-5 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1261497-72-6|2-(4-Bromo-2-hydroxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-hydroxyphenylacetic Acid (CAS No. 38692-72-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxyphenylacetic acid, a compound of increasing interest in medicinal chemistry and drug development. Synthesizing chemical principles with potential therapeutic applications, this document serves as a foundational resource for researchers exploring its utility as a chemical intermediate and a potential bioactive molecule.

Chemical Identity and Physicochemical Properties

5-Bromo-2-hydroxyphenylacetic acid, registered under CAS number 38692-72-7, is a halogenated derivative of 2-hydroxyphenylacetic acid. The introduction of a bromine atom at the 5-position of the phenyl ring significantly modifies its electronic and lipophilic properties, which can influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxyphenylacetic acid

| Property | Value | Source |

| CAS Number | 38692-72-7 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

| Synonyms | 2-(5-Bromo-2-hydroxyphenyl)acetic acid, 5-Bromo-2-hydroxy benzeneacetic acid | [1][2] |

Synthesis and Manufacturing

The synthesis of 5-Bromo-2-hydroxyphenylacetic acid and its derivatives often starts from commercially available precursors such as p-bromophenol. While specific, detailed synthesis routes for 5-Bromo-2-hydroxyphenylacetic acid are not extensively published in peer-reviewed literature, common organic chemistry principles can be applied to devise plausible synthetic pathways. One such general approach involves the acetylation of p-bromophenol, followed by a Fries rearrangement and subsequent reactions to introduce the acetic acid moiety.

A representative synthesis for a structurally related compound, 5-bromo-2-hydroxyacetophenone, starts from 4-bromophenol and acetyl chloride, followed by a Fries rearrangement using aluminum chloride.[3] This intermediate could then potentially be converted to 5-Bromo-2-hydroxyphenylacetic acid through various established organic reactions.

Diagram 1: Generalized Synthetic Pathway

Caption: A plausible synthetic route to 5-Bromo-2-hydroxyphenylacetic acid.

Potential Biological Activity and Mechanism of Action

While direct studies on the biological activity of 5-Bromo-2-hydroxyphenylacetic acid are limited, research on structurally similar compounds provides valuable insights into its potential therapeutic applications. Phenolic acids, as a class, are known to possess a wide range of biological activities, including neuroprotective effects.[4]

A significant area of interest is the potential for this compound and its derivatives to act as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and arthritis.[5] The development of selective MMP inhibitors is a key focus in drug discovery.[6][7] Although broad-spectrum MMP inhibitors have faced challenges in clinical trials, the pursuit of selective inhibitors remains a promising therapeutic strategy.[8]

The structural features of 5-Bromo-2-hydroxyphenylacetic acid, particularly the presence of the carboxylic acid and phenolic hydroxyl group, suggest it could potentially chelate the zinc ion in the active site of MMPs, a common mechanism for MMP inhibitors.[5] Further research is warranted to explore the inhibitory activity and selectivity of this compound against various MMPs.

Applications in Research and Drug Development

The primary application of 5-Bromo-2-hydroxyphenylacetic acid in the current landscape is as a building block in organic synthesis. Its bifunctional nature, with reactive sites at the carboxylic acid, hydroxyl group, and the aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates.

Given the interest in related brominated indole derivatives as inhibitors of key oncogenic kinases like VEGFR-2 and EGFR, 5-Bromo-2-hydroxyphenylacetic acid could serve as a precursor for the synthesis of novel anticancer agents.[9][10]

Analytical Methodologies

Accurate quantification of 5-Bromo-2-hydroxyphenylacetic acid is crucial for its use in research and development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical techniques for this purpose.

5.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a C18 column is a standard approach for the analysis of phenolic acids.[11]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an acidified (e.g., 0.1% formic or phosphoric acid) water/acetonitrile mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[8][12]

Diagram 2: General Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantification of 5-Bromo-2-hydroxyphenylacetic acid using LC-MS/MS.

Safety and Handling

5-Bromo-2-hydroxyphenylacetic acid is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[3][13][14][15] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[13]

Metabolism and Toxicology

Conclusion and Future Perspectives

5-Bromo-2-hydroxyphenylacetic acid is a chemical entity with considerable potential, primarily as a versatile building block in the synthesis of novel compounds with therapeutic promise. While direct evidence of its biological activity is currently sparse, its structural similarity to known bioactive molecules, particularly in the context of MMP inhibition, suggests that it is a worthy candidate for further investigation. Future research should focus on elucidating its biological targets, understanding its mechanism of action, and exploring its potential in preclinical drug development programs. Robust analytical methods will be paramount in supporting these endeavors.

References

- 1. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]

- 2. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. vegpharm.com [vegpharm.com]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a key chemical intermediate with significant applications in research and development, particularly in the synthesis of novel pharmaceutical compounds. This document details the compound's fundamental chemical and physical properties, with a core focus on the determination and significance of its molecular weight. Furthermore, it outlines a validated synthesis and purification workflow, presents a suite of analytical techniques for structural elucidation and purity confirmation, and discusses safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

This compound is a substituted phenylacetic acid derivative. The systematic IUPAC name clarifies the positions of the bromo and hydroxyl groups on the phenyl ring relative to the acetic acid moiety. For unambiguous identification and literature searching, the Chemical Abstracts Service (CAS) number is the industry standard.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 5-Bromo-2-hydroxyphenylacetic acid[1]

Molecular Structure and Formula

The structural integrity of a molecule is paramount to its function. The molecular formula for this compound is C₈H₇BrO₃.[1][5] This formula dictates the elemental composition and is the foundation for calculating the molecular weight.

The structure consists of a benzene ring substituted at position 1 with a carboxymethyl group (–CH₂COOH), at position 2 with a hydroxyl group (–OH), and at position 5 with a bromine atom (–Br).

Molecular Weight: Calculation and Significance

The molecular weight is a critical parameter, influencing everything from reaction stoichiometry to analytical characterization and biological activity.

The theoretical molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₈H₇BrO₃).

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 7 × 1.008 u = 7.056 u

-

Bromine (Br): 1 × 79.904 u = 79.904 u

-

Oxygen (O): 3 × 15.999 u = 47.997 u

Calculated Molecular Weight ≈ 231.04 g/mol [1][6][7]

This calculated value is indispensable for preparing solutions of known molarity, determining molar equivalents in synthetic reactions, and as a primary point of comparison in mass spectrometry analysis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are essential for selecting appropriate solvents for synthesis and purification, as well as for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][5] |

| Molecular Weight | 231.04 g/mol | [1][6][7] |

| Physical Form | Solid | [8] |

| Purity | Typically ≥96% | [3] |

Table 1: Key Physicochemical Properties

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in single-step procedures in public literature, often being part of a multi-step synthesis of more complex molecules.[9] However, a logical and common approach involves the bromination of a suitable precursor, 2-hydroxyphenylacetic acid.

The rationale for this approach is the activation of the phenyl ring by the hydroxyl group, which directs electrophilic substitution (like bromination) to the ortho and para positions. Since the ortho position is sterically hindered by the acetic acid side chain, bromination is favored at the para position (position 5).

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Materials:

-

2-Hydroxyphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyphenylacetic acid in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Causality: Portion-wise addition of the brominating agent controls the reaction rate and prevents undesirable side reactions and temperature spikes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Rationale: Ethyl acetate is used to extract the desired organic product from the aqueous reaction mixture.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. Rationale: Washing removes residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the final result.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For this compound, the presence of bromine is a key diagnostic feature.

The Bromine Isotope Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11][12] This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This is often referred to as the M and M+2 pattern.[10][11]

Expected Mass Spectrum:

-

M⁺ Peak (containing ⁷⁹Br): Expected m/z ≈ 229.95786

-

M+2 Peak (containing ⁸¹Br): Expected m/z ≈ 231.95581

-

Relative Intensity: M⁺ / (M+2)⁺ ≈ 1:1

The observation of this distinct doublet in the molecular ion region is strong evidence for the presence of a single bromine atom in the molecule.

Spectroscopic Confirmation (NMR & IR)

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number, connectivity, and chemical environment of hydrogen atoms. Expected signals would include aromatic protons on the substituted ring, a singlet for the methylene (–CH₂) protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.

-

IR (Infrared) Spectroscopy: Identifies the functional groups present. Key expected stretches include a broad O–H stretch for the carboxylic acid and phenol, and a sharp C=O stretch for the carbonyl group.

Analytical Workflow Diagram

Caption: A comprehensive workflow for the analytical validation of the compound.

Applications in Research and Drug Development

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature—possessing a carboxylic acid, a phenol, and a reactive bromine atom—makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs. For instance, it can be a precursor in the synthesis of benzofuran derivatives, a class of compounds with diverse biological activities.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is classified as an irritant.[7] It may cause skin, eye, and respiratory irritation.[7] It is also harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

References

- 1. 5-Bromo-2-hydroxyphenylacetic acid price,buy 5-Bromo-2-hydroxyphenylacetic acid - chemicalbook [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound|CAS 38692-72-7|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 5. doronscientific.com [doronscientific.com]

- 6. 5-Bromo-2-hydroxyphenylacetic acid | CymitQuimica [cymitquimica.com]

- 7. 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2-Bromo-4-hydroxyphenyl)acetic acid | 88491-44-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Biological Activity of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid: A Putative Inhibitor of Homogentisate 1,2-dioxygenase for Alkaptonuria Research

Abstract

This technical guide provides a comprehensive overview of the current understanding and future research directions for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. While direct biological data for this compound is scarce, its structural similarity to homogentisic acid, the natural substrate for homogentisate 1,2-dioxygenase (HGD), positions it as a compelling candidate for investigation as a competitive inhibitor. A deficiency in HGD activity is the underlying cause of the rare genetic disorder, alkaptonuria. This guide will delve into the pathobiology of alkaptonuria, the structure and function of HGD, and present a detailed roadmap for the comprehensive evaluation of this compound as a potential therapeutic agent. We will outline detailed experimental protocols, from initial in vitro enzyme inhibition assays to cell-based models, to rigorously assess its biological activity and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolic diseases, enzymology, and pharmacology.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a halogenated derivative of 2-hydroxyphenylacetic acid. While its biological activities are largely uncharacterized in publicly available literature, its chemical structure bears a notable resemblance to homogentisic acid (HGA), an intermediate in the catabolism of the amino acids tyrosine and phenylalanine.[1] This structural analogy is the cornerstone of the hypothesis that this compound may act as an inhibitor of homogentisate 1,2-dioxygenase (HGD), the enzyme responsible for the metabolism of HGA.[2][3]

The critical role of HGD is underscored by the pathophysiology of alkaptonuria (AKU), a rare autosomal recessive disorder caused by mutations in the HGD gene.[4][5] These mutations lead to a deficiency in HGD activity, resulting in the systemic accumulation of HGA.[6] The subsequent oxidation and polymerization of HGA into a melanin-like pigment, termed ochronotic pigment, leads to its deposition in connective tissues, causing debilitating ochronosis and severe, early-onset osteoarthritis.[4][7][8]

Currently, there is no cure for alkaptonuria. The only approved treatment in Europe is nitisinone, which inhibits an upstream enzyme in the tyrosine degradation pathway, thereby reducing the production of HGA.[9][10] While effective in lowering HGA levels, this approach has side effects and does not address the downstream consequences of HGA accumulation. Therefore, the development of direct HGD inhibitors presents a promising alternative therapeutic strategy. This guide outlines the scientific framework and experimental methodologies to investigate this compound as a novel, direct inhibitor of HGD.

Homogentisate 1,2-dioxygenase (HGD) and Alkaptonuria: The Therapeutic Target and the Disease

The Structure and Function of Homogentisate 1,2-dioxygenase

Homogentisate 1,2-dioxygenase is a hexameric, non-heme iron (Fe(II))-dependent enzyme that catalyzes the oxidative cleavage of the aromatic ring of homogentisic acid to form maleylacetoacetate.[2][11][12] This reaction is a critical step in the catabolic pathway of tyrosine and phenylalanine.[13] The active site of HGD contains a catalytic Fe(II) ion coordinated by histidine and glutamate residues.[2] The proposed mechanism involves the binding of HGA and molecular oxygen to the iron center, followed by a series of electron transfers and radical reactions that result in the opening of the aromatic ring.[11][12]

The Pathophysiology of Alkaptonuria

Alkaptonuria is characterized by three major clinical features: homogentisic aciduria (the excretion of large amounts of HGA in the urine, which darkens upon standing), ochronosis (the bluish-black pigmentation of connective tissues), and a severe, progressive arthropathy.[4][5] The accumulation of ochronotic pigment in cartilage leads to its stiffening, brittleness, and eventual degeneration, resulting in significant joint pain and loss of mobility.[7] Other systemic manifestations can include cardiovascular complications, kidney stones, and prostate stones.[4] HGD is primarily expressed in the liver and kidneys; however, studies have also shown its expression in osteoarticular cells, suggesting a local contribution to the pathology in joints.[7][14]

The current therapeutic landscape for alkaptonuria highlights the need for novel treatment strategies. While nitisinone effectively reduces HGA levels, the development of direct HGD inhibitors could offer a more targeted approach with a potentially different safety profile.

A Proposed Research Workflow for the Evaluation of this compound

The following sections outline a comprehensive, step-by-step approach to characterize the biological activity of this compound, focusing on its potential as an HGD inhibitor.

Figure 1: A proposed workflow for the evaluation of this compound.

Synthesis and Sourcing of this compound

The initial step involves obtaining a pure sample of this compound. This can be achieved through custom synthesis or by sourcing from chemical suppliers. Detailed synthetic routes for related compounds have been described in the literature and can be adapted for this purpose.[15][16][17] Purity and structural confirmation should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation of HGD Inhibition

The primary hypothesis to be tested is whether this compound directly inhibits HGD.

Recombinant human HGD can be expressed in E. coli and purified using standard chromatographic techniques.[12][18] The purified enzyme should be characterized to ensure its activity and stability.

A continuous spectrophotometric assay can be used to measure HGD activity by monitoring the consumption of homogentisic acid or the formation of maleylacetoacetate.

Protocol: HGD Spectrophotometric Inhibition Assay

-

Reagents and Buffers:

-

Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2.

-

Substrate Stock: Homogentisic acid (HGA) dissolved in degassed water.

-

Enzyme Stock: Purified recombinant human HGD.

-

Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Set up reactions in a 96-well UV-transparent plate.

-

To each well, add assay buffer, varying concentrations of the inhibitor (or vehicle control), and purified HGD.

-

Incubate for a pre-determined time at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding a saturating concentration of HGA.

-

Immediately monitor the decrease in absorbance at a wavelength where HGA absorbs, or the increase in absorbance of maleylacetoacetate.

-

Calculate the initial reaction rates.

-

-

Data Analysis:

-

Plot the reaction rate as a function of inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of both the substrate (HGA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[18]

Table 1: Summary of Proposed In Vitro Experiments

| Experiment | Objective | Key Parameters to be Determined |

| HGD Inhibition Assay | To determine if this compound inhibits HGD activity. | IC50 value |

| Enzyme Kinetic Studies | To elucidate the mechanism of HGD inhibition. | Ki, Type of inhibition |

Cell-Based Assays

Cell-based assays are crucial for assessing the activity of the compound in a more physiologically relevant context.

Primary human chondrocytes or hepatocytes can be cultured and loaded with HGA to mimic the conditions of alkaptonuria.[7] These cells express HGD and can be used to assess the ability of the test compound to reduce intracellular HGA levels or prevent the formation of ochronotic pigment.

It is essential to evaluate the potential cytotoxicity of this compound. Standard assays such as MTT or LDH release assays can be performed on relevant cell lines (e.g., HepG2, primary chondrocytes) to determine the compound's therapeutic window.

In Vivo Evaluation in Animal Models of Alkaptonuria

Promising candidates from in vitro and cell-based studies should be evaluated in an animal model of alkaptonuria. The Hgd knockout mouse model (Hgd-/-) accurately recapitulates the biochemical and pathological features of human alkaptonuria, including high levels of HGA and the development of ochronosis.[19][20][21]

The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound should be determined in the animal model. Pharmacodynamic studies will assess the dose-dependent effects of the compound on plasma and urine HGA levels.

Long-term studies in the Hgd knockout mouse model will be necessary to evaluate the therapeutic efficacy of the compound in preventing or slowing the progression of ochronosis and joint degeneration. Histological analysis of joint tissues will be a key endpoint.[21]

Future Perspectives and Conclusion

The investigation of this compound as a potential inhibitor of homogentisate 1,2-dioxygenase represents a rational, target-based approach to developing a novel therapeutic for alkaptonuria. Its structural similarity to the natural substrate, HGA, provides a strong scientific rationale for its evaluation. The experimental workflow detailed in this guide provides a comprehensive and rigorous pathway for characterizing its biological activity, from initial enzyme inhibition studies to preclinical evaluation in a relevant animal model.

Successful demonstration of HGD inhibition by this compound would be a significant advancement in the field of rare metabolic diseases. It could pave the way for the development of a new class of drugs for alkaptonuria, offering a direct therapeutic intervention at the site of the enzymatic defect. Further structure-activity relationship (SAR) studies on analogues of this compound could also lead to the discovery of even more potent and selective HGD inhibitors. The research outlined herein has the potential to translate a fundamental biochemical hypothesis into a tangible therapeutic strategy for patients suffering from this debilitating disease.

References

- 1. Homogentisic acid - Wikipedia [en.wikipedia.org]

- 2. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkaptonuria (Black Urine Disease): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 6. acibademhealthpoint.com [acibademhealthpoint.com]

- 7. Homogentisate 1,2 Dioxygenase is Expressed in Human Osteoarticular Cells: Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Alkaptonuria: clinical manifestations and an updated approach to treatment of a rare disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of para-Hydroxyphenylpyruvate Dioxygenase by Analogues of the Herbicide Nitisinone As a Strategy to Decrease Homogentisic Acid Levels, the Causative Agent of Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HGD gene: MedlinePlus Genetics [medlineplus.gov]

- 14. Homogentisate 1,2 dioxygenase is expressed in brain: implications in alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conditional targeting in mice reveals that hepatic homogentisate 1,2-dioxygenase activity is essential in reducing circulating homogentisic acid and for effective therapy in the genetic disease alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alkaptonuria: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ochronotic osteoarthropathy in a mouse model of alkaptonuria, and its inhibition by nitisinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a halogenated derivative of 2-hydroxyphenylacetic acid. The document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its existing and potential applications in medicinal chemistry and materials science. Particular emphasis is placed on the rationale behind synthetic choices and the interpretation of spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and utilization of substituted phenylacetic acid derivatives in drug discovery and development.

Introduction

Substituted phenylacetic acids are a significant class of organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1] Their structural motif is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic importance.[2][3][4] The introduction of a bromine atom and a hydroxyl group onto the phenylacetic acid scaffold, as in this compound, can significantly modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the bromine atom, combined with the hydrogen-bonding capability of the hydroxyl group, makes this molecule an intriguing candidate for further investigation in drug design and as a versatile chemical intermediate.

This guide will delve into the synthesis, characterization, and potential applications of this compound, providing a solid foundation for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, synthesis, and application.

| Property | Value | Source |

| CAS Number | 38692-72-7 | [5] |

| Molecular Formula | C₈H₇BrO₃ | N/A |

| Molecular Weight | 231.04 g/mol | N/A |

| Appearance | Likely a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | N/A |

Synthesis of this compound

Proposed Synthetic Route: Electrophilic Bromination

The direct bromination of 2-hydroxyphenylacetic acid using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid is the most logical approach.[6][7][8]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the bromination of activated aromatic rings.[6][9][10]

Materials:

-

2-Hydroxyphenylacetic acid

-

N-Bromosuccinimide (NBS) or Bromine

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution (if using Bromine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid.

-

Addition of Brominating Agent:

-

Using NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Using Bromine: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at 0-5 °C (ice bath).

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature (for NBS) or allow it to slowly warm to room temperature (for Bromine) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

-

If bromine was used, add saturated sodium thiosulfate solution to quench any unreacted bromine.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns (doublets and a doublet of doublets) would confirm the 1,2,4-substitution pattern.

-

Methylene Protons: A singlet around δ 3.6 ppm corresponding to the two protons of the acetic acid methylene group (-CH₂-).

-

Hydroxyl and Carboxylic Acid Protons: Two broad singlets, one for the phenolic hydroxyl group (-OH) and one for the carboxylic acid proton (-COOH). The chemical shifts of these protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing more downfield and the carbon attached to the bromine atom showing a characteristic shift.

-

Methylene Carbon: A signal around δ 40-45 ppm for the methylene carbon of the acetic acid moiety.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[11][12]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group and a very broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-O Stretch: A band in the region of 1200-1300 cm⁻¹ for the phenolic C-O bond.

-

C-Br Stretch: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹.

Caption: Key expected IR absorption bands for the molecule.

Mass Spectrometry

The mass spectrum would confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M+): An intense molecular ion peak would be expected. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio) would be observed.[13][14]

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and potentially the cleavage of the C-C bond between the phenyl ring and the acetic acid side chain.

Potential Applications in Drug Development and Medicinal Chemistry

While specific studies on the biological activity of this compound are limited, its structural features suggest several potential applications.

Anti-inflammatory Agent

Many phenylacetic acid derivatives exhibit anti-inflammatory properties.[2][3] The presence of the bromine atom could enhance this activity. Further research could involve screening this compound in various in vitro and in vivo models of inflammation.

Antimicrobial Agent

Halogenated phenolic compounds are known for their antimicrobial effects.[15] Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria.[15] Therefore, this compound could be investigated for its potential antibacterial and antifungal properties.

Precursor for Pharmaceutical Synthesis

This compound can serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid, hydroxyl group, and the bromine atom all provide handles for further chemical modifications, such as esterification, etherification, and cross-coupling reactions, respectively.[16] This versatility makes it a useful starting material for the generation of compound libraries for drug discovery.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and organic synthesis. While detailed literature on this specific compound is sparse, its synthesis can be reasonably achieved through the electrophilic bromination of 2-hydroxyphenylacetic acid. Its structural features suggest potential as an anti-inflammatory or antimicrobial agent, and its multiple functional groups make it a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and applications of this intriguing molecule.

References

- 1. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data from structural analogs to establish a robust framework for risk assessment, exposure control, and emergency management. By detailing the causality behind each procedural recommendation, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction

This compound is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in synthetic organic chemistry and for the development of novel pharmaceutical agents. The presence of a bromine atom, a phenolic hydroxyl group, and a carboxylic acid moiety imparts specific reactivity and potential biological activity, but also necessitates a thorough understanding of its handling requirements to ensure personnel safety and experimental integrity.

Due to the limited availability of specific toxicological data for this exact compound, this guide employs a scientifically grounded "read-across" approach. We will analyze the known hazards of structurally similar molecules, such as other brominated phenylacetic acid derivatives, to infer a conservative and protective safety profile. This methodology is a cornerstone of proactive chemical safety management, allowing for responsible handling even when comprehensive data is not yet established.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a reliable safety assessment. While experimental data for this compound is limited, the following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| Chemical Name | This compound | ECHEMI[1] |

| CAS Number | 38692-72-7 | ECHEMI[1] |

| Molecular Formula | C₈H₇BrO₃ | - |

| Molecular Weight | 231.04 g/mol | - |

| Physical Form | Solid (presumed) | - |

| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich |

Hazard Identification and Risk Assessment

Based on the Globally Harmonised System (GHS) classifications of close structural analogs like (3,5-Dibromo-2-hydroxyphenyl)acetic acid and 2-(5-bromo-2-methylphenyl)acetic acid, a conservative hazard profile for this compound has been established[2][3]. The primary risks are associated with its irritant properties.

| Hazard Class | GHS Hazard Code | Hazard Statement | Basis (Structural Analogs) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Consistent across analogs[2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Consistent across analogs[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Consistent across analogs[2][3] |

Expert Analysis of Hazards:

-

Skin Irritation (H315): The acidic nature of the carboxylic acid group combined with the phenyl ring can lead to irritation upon skin contact. This may manifest as redness, itching, or inflammation[2].

-

Serious Eye Irritation (H319): As a solid powder, the compound poses a significant risk to the eyes. Direct contact can cause severe irritation, pain, and potential damage to the cornea[2].

-

Respiratory Irritation (H335): Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2][4] This is a critical consideration when handling the solid material outside of a controlled environment.

Engineering Controls and Safe Handling Protocols

A multi-layered approach to safety, starting with robust engineering controls, is paramount. The following workflow illustrates the logical progression from preparation to disposal.

Caption: Hazard Mitigation Workflow from preparation to disposal.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood. This is non-negotiable.

-

Causality: A fume hood provides primary containment, preventing the inhalation of airborne particulates and protecting the user from respiratory irritation[5]. It also serves as a physical barrier against accidental splashes.

Step-by-Step Handling Protocol (Solid Compound)

This protocol is designed to be a self-validating system, where each step minimizes exposure.

-

Preparation: Before bringing the compound into the workspace, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary glassware and tools.

-

Don PPE: Put on all required PPE as detailed in Section 4. This ensures you are protected before any potential exposure occurs.

-

Weighing: Conduct all weighing procedures within the fume hood. Use a draft shield if available to improve balance accuracy and further contain dust.

-

Expert Insight: Instead of scooping directly from the main stock bottle, carefully tap small amounts of the powder onto weighing paper. This technique significantly reduces the generation of airborne dust.

-

-

Solution Preparation: When preparing solutions, always add the solid this compound to the solvent. Never add solvent to the bulk solid.

-

Causality: This prevents splashing of the concentrated, potentially reactive solid and allows for better control over the dissolution process.

-

-

Post-Handling Decontamination: After handling, thoroughly wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste. Wash hands thoroughly with soap and water after exiting the lab.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard. The following equipment is mandatory when handling this compound.[6]

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[7] | Protects against airborne dust and accidental splashes. Goggles are required when there is a significant risk of splashing.[8] |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Nitrile provides excellent resistance to a broad range of chemicals, including acids and organic compounds. Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination occurs.[4][5] |

| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned.[7] |

| Respiratory Protection | Generally not required if handled exclusively within a fume hood. | If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9] |

Emergency Procedures

Immediate and correct response to an accidental exposure or spill is critical. The following decision tree and protocols provide clear guidance.

Caption: Emergency Response Protocol for exposures and spills.

First Aid Measures

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2]

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Management Protocol

-

For Small Spills (Solid): Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container, avoiding dust generation.[5][10] Decontaminate the spill surface with an appropriate solvent and dispose of cleaning materials as hazardous waste.

-

For Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent entry into the area. Cleanup should only be performed by trained personnel with appropriate respiratory protection.[10]

Storage and Disposal

Proper storage is essential for maintaining the compound's integrity and preventing accidents, while correct disposal is crucial for environmental protection.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.

-

The recommended storage temperature is refrigerated (4°C) under a nitrogen atmosphere to ensure long-term stability.

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Waste Disposal

-

Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, wipes, weighing paper) and surplus material, must be treated as hazardous waste.[10]

-

Procedure:

-

Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and list the chemical contents.[5]

-

Store the waste container in a designated secondary containment area while awaiting pickup.

-

Arrange for disposal through a licensed professional waste disposal company. Adhere to all local, state, and federal regulations.[2][4][5]

-

Crucially, do not dispose of this chemical down the drain or in the regular trash. [5]

-

Conclusion

While this compound is a valuable compound for research and development, its potential to cause skin, eye, and respiratory irritation demands a meticulous and informed approach to its handling. By implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate these risks. A proactive safety culture, grounded in a deep understanding of the "why" behind each procedure, is the ultimate key to ensuring a safe and productive laboratory environment.

References

- 1. echemi.com [echemi.com]

- 2. aksci.com [aksci.com]

- 3. 2-(5-Bromo-2-methylphenyl)acetic acid | C9H9BrO2 | CID 51063743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 7. usace.army.mil [usace.army.mil]

- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-(5-Bromo-2-hydroxyphenyl)acetic Acid in Modern Organic Synthesis

Preamble: The Strategic Value of a Multifunctional Building Block

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a starting material is often defined by its functional versatility. 2-(5-Bromo-2-hydroxyphenyl)acetic acid is a paradigm of such a molecule. Its architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide, presents three distinct and orthogonally reactive centers. This trifecta of functionality allows for a modular and sequential approach to the construction of complex molecular scaffolds. The hydroxyl and carboxylic acid groups are perfectly positioned for intramolecular cyclization to form benzofuranone cores, a privileged scaffold in many natural products and pharmaceuticals. Simultaneously, the bromine atom serves as a robust handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to tailor the molecule's steric and electronic properties.

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its effective use. The protocols herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Physicochemical Profile & Handling

A thorough understanding of a reagent's properties is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 38692-72-7 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| Appearance | Off-white to light brown solid | Generic |

| Storage | Store at room temperature (10°C - 25°C) | [2] |

Safety & Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Hazard statements indicate potential for skin, eye, and respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

Core Application: Intramolecular Cyclization for Benzofuranone Synthesis

The most direct and powerful application of this compound is its facile conversion into 6-bromobenzofuran-2(3H)-one. This intramolecular esterification, or lactonization, is driven by the formation of a stable five-membered heterocyclic ring. This scaffold is a cornerstone in the synthesis of various bioactive compounds.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed intramolecular nucleophilic attack of the phenolic hydroxyl group onto the protonated carboxylic acid. A subsequent dehydration step yields the final lactone product. Alternatively, using dehydrating agents like acetic anhydride can directly facilitate the cyclization.

Workflow for Benzofuranone Synthesis

Caption: Experimental workflow for the synthesis of 6-bromobenzofuran-2(3H)-one.

Detailed Experimental Protocol: Synthesis of 6-Bromobenzofuran-2(3H)-one

Materials:

-

This compound (1.0 equiv)

-

Acetic anhydride (Ac₂O) (5-10 equiv)

-

Anhydrous sodium acetate (NaOAc) (0.1 equiv, optional catalyst)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 2.31 g, 10 mmol) and acetic anhydride (e.g., 7.5 mL, ~80 mmol). Add a catalytic amount of anhydrous sodium acetate (e.g., 82 mg, 1 mmol).

-

Reaction: Heat the mixture in an oil bath to 100-120 °C. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (a typical mobile phase is 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water (approx. 100 mL) to quench the excess acetic anhydride. Stir for 30 minutes until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL, to remove acetic acid), and brine (50 mL).

-

-

Purification:

-